2-(3-Chloro-4-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Chloro-4-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound. Organoboron compounds are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boron atom bonded to a dioxaborolane ring and a substituted phenyl group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a substituted phenylboronic acid with a dioxaborolane reagent. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction may require a catalyst such as palladium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors could also be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Boronic acids or boronate esters.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(3-Chloro-4-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action for reactions involving 2-(3-Chloro-4-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the formation of a boron-carbon bond, which can then participate in further chemical transformations. The boron atom acts as a Lewis acid, facilitating various reactions by stabilizing negative charges or activating substrates.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler organoboron compound used in similar reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the chloro and fluoro substituents.
2-(3-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but without the methoxy group.
Uniqueness
The presence of the chloro, fluoro, and methoxy substituents in 2-(3-Chloro-4-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it unique, as these groups can influence the compound’s reactivity and selectivity in chemical reactions. This can lead to the formation of specific products that may not be easily accessible using other organoboron compounds.
Properties
IUPAC Name |
2-(3-chloro-4-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(16)10(15)11(8)17-5/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJIUHOQLPZDDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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